2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H16ClF3N2OS and its molecular weight is 472.91. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Interactions
Research has detailed the structural characteristics and intermolecular interactions of compounds with similarities to 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. For instance, studies on related acetamides have revealed that these compounds typically exhibit specific intermolecular interactions, such as hydrogen bonds (N–H···O, N–H···N) and π-interactions, which contribute to their 3-dimensional molecular arrangements in crystalline forms. These structural insights are crucial for understanding the compound's physicochemical properties and reactivity (Boechat et al., 2011).
Synthesis and Antibacterial Activity
Research efforts have also been directed towards synthesizing derivatives of thiazolyl acetamides and evaluating their antibacterial activity. A study on the synthesis and QSAR (Quantitative Structure-Activity Relationship) analysis of various thiazolidinone and acetidinone derivatives, including those similar to the target compound, highlighted their potential as antibacterial agents. These compounds have shown moderate to good activity against gram-positive and gram-negative bacteria, indicating their potential use in developing new antibacterial therapies (Desai et al., 2008).
Photochemical and Thermochemical Modeling
A notable application in the field of materials science is the use of benzothiazolinone acetamide analogs in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies have demonstrated the light harvesting efficiency and free energy of electron injection of these compounds, suggesting their suitability as photosensitizers in photovoltaic cells. Such applications highlight the compound's relevance beyond pharmaceuticals, extending to renewable energy technologies (Mary et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential target.
Mode of Action
Without specific information on the compound, it’s difficult to describe its exact mode of action. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Thiazole derivatives have shown promising antimicrobial and antiproliferative activities .
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2OS/c25-19-12-5-4-11-18(19)23-30-22(15-7-2-1-3-8-15)20(32-23)14-21(31)29-17-10-6-9-16(13-17)24(26,27)28/h1-13H,14H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSJBPAEAUNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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